Arg-AMS
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Overview
Description
Arg-AMS is a potent inhibitor of arginyl tRNA synthetase, an enzyme crucial for protein synthesis. This compound exhibits tightly bound inhibitory characteristics for the A-domains in non-ribosomal peptide synthetases enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-AMS involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The compound is usually synthesized in specialized facilities equipped to handle complex organic synthesis .
Chemical Reactions Analysis
Types of Reactions
Arg-AMS undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted analogs .
Scientific Research Applications
Arg-AMS has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and protein synthesis.
Biology: Investigated for its role in inhibiting arginyl tRNA synthetase and its effects on cellular processes.
Medicine: Explored for its potential antiviral properties, particularly against porcine blue ear virus and highly pathogenic strains
Industry: Utilized in the development of new therapeutic agents and biochemical research
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- BIBS 39
- K 01-162
- RWJ 56110
- Thromboxane B3
- Ciprofibrate impurity A
Uniqueness
Arg-AMS is unique in its potent inhibition of arginyl tRNA synthetase and its tightly bound inhibitory characteristics for the A-domains in non-ribosomal peptide synthetases enzymes. This makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N10O7S/c17-7(2-1-3-21-16(19)20)14(29)25-34(30,31)32-4-8-10(27)11(28)15(33-8)26-6-24-9-12(18)22-5-23-13(9)26/h5-8,10-11,15,27-28H,1-4,17H2,(H,25,29)(H2,18,22,23)(H4,19,20,21)/t7-,8+,10+,11+,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKLMCNLHSJSEL-JVEUSOJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CCCN=C(N)N)N)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)[C@H](CCCN=C(N)N)N)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N10O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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